Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA
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Overview
Description
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA, also known as Suc-Ala-Ala-Pro-Phe-pNA, is a colorimetric substrate used primarily for enzyme activity assays. This compound is particularly significant in the study of elastase, a type of protease enzyme. When hydrolyzed by elastase, it releases p-nitroaniline, a yellow compound that can be measured spectrophotometrically at 400-410 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroaniline group. The process typically involves the use of protecting groups to prevent unwanted side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions when exposed to specific proteases like elastase. The hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and various proteases. The reaction conditions often involve maintaining a temperature of around 20°C .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified using spectrophotometry .
Scientific Research Applications
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of elastase and other proteases
Biological Studies: Used to study the role of proteases in various biological processes, including inflammation and tissue remodeling
Medical Research: Helps in the development of inhibitors for proteases, which can be potential therapeutic agents for diseases like emphysema and cystic fibrosis
Industrial Applications: Employed in the quality control of protease enzymes used in detergents and other industrial products
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site and provides a measurable output that reflects enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for elastase with similar properties
Suc-Ala-Pro-pNA: Used for detecting the activity of prolyl endopeptidase.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for alpha-chymotrypsin and other proteases.
Uniqueness
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is unique due to its specific use as a colorimetric substrate for elastase. Its ability to release p-nitroaniline upon hydrolysis makes it a valuable tool for enzyme activity assays, providing a clear and measurable output .
Properties
Molecular Formula |
C33H42N6O9 |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
4-[[1-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) |
InChI Key |
KHWBGXHWQUFMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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